molecular formula C18H16N4O2 B287461 1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one

1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B287461
M. Wt: 320.3 g/mol
InChI Key: NBRLQKCSZSDIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of indazole derivatives and has shown promising results in various studies.

Scientific Research Applications

1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one has been studied for its potential applications in various scientific research fields. Some of the research applications of this compound include:
1. Cancer Research: This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
2. Neurodegenerative Diseases: Studies have shown that this compound has neuroprotective effects and can prevent the death of neurons in the brain. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
3. Inflammation: This compound has anti-inflammatory properties and has been found to reduce inflammation in various animal models of inflammation.

Mechanism of Action

The mechanism of action of 1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
2. Neuroprotection: Studies have shown that this compound can protect neurons from damage and prevent neurodegeneration.
3. Anti-inflammatory: This compound has been found to reduce inflammation in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its potential applications in cancer research, neurodegenerative diseases, and inflammation. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on 1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in various scientific research fields.
2. Development of more efficient synthesis methods to improve the yield and purity of this compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its potential for clinical use.
4. Investigation of the potential applications of this compound in other scientific research fields, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research fields. Its potential applications in cancer research, neurodegenerative diseases, and inflammation make it a valuable compound for further study. However, more research is needed to better understand its mechanism of action and potential for clinical use.

Synthesis Methods

The synthesis of 1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one involves the reaction of 2-methylphenol, 4-chloropyrimidine, and 2-aminoacetophenone in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

1-[6-(2-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C18H16N4O2/c1-12-5-2-3-8-16(12)24-18-9-17(19-11-20-18)22-14-6-4-7-15(23)13(14)10-21-22/h2-3,5,8-11H,4,6-7H2,1H3

InChI Key

NBRLQKCSZSDIGJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC2=NC=NC(=C2)N3C4=C(C=N3)C(=O)CCC4

Canonical SMILES

CC1=CC=CC=C1OC2=NC=NC(=C2)N3C4=C(C=N3)C(=O)CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.